5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine
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Overview
Description
5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine is a chemical compound with the molecular formula C9H16N4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl hydrazine with 2-methyl-3-oxobutanoic acid, followed by the addition of an amidine group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-tert-butylpyrazole: Another pyrazole derivative with similar structural features.
5-tert-Butyl-2H-pyrazole-3-carboxylic acid: A related compound with a carboxylic acid group instead of an amidine group.
Uniqueness
5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its tert-butyl and amidine groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-tert-butyl-2-methylpyrazole-3-carboximidamide |
InChI |
InChI=1S/C9H16N4/c1-9(2,3)7-5-6(8(10)11)13(4)12-7/h5H,1-4H3,(H3,10,11) |
InChI Key |
PHGHKHVCDSPQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=N)N)C |
Origin of Product |
United States |
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